molecular formula C12H17N3O2 B13851567 Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate

Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate

Cat. No.: B13851567
M. Wt: 235.28 g/mol
InChI Key: KXJPWGJYOWKGIX-UHFFFAOYSA-N
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Description

Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((6-aminopyridin-2-yl)methyl)pyrrolidine-2-carboxylate is unique due to its specific functional groups and the combination of the pyrrolidine and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 1-[(6-aminopyridin-2-yl)methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-5-3-7-15(10)8-9-4-2-6-11(13)14-9/h2,4,6,10H,3,5,7-8H2,1H3,(H2,13,14)

InChI Key

KXJPWGJYOWKGIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1CC2=NC(=CC=C2)N

Origin of Product

United States

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